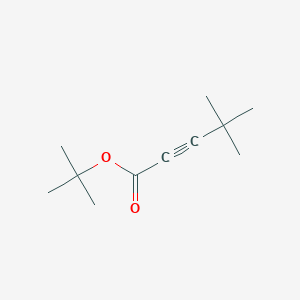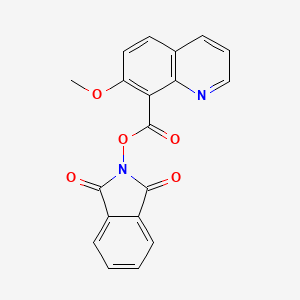
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate is a complex organic compound that features both isoindoline and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline-1,3-dione moiety, which can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and antimicrobial properties. These derivatives could potentially be developed into new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications .
Wirkmechanismus
The mechanism of action of (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-{2-[2-(1,3-Dioxoisoindol-2-yl)eth-oxy]eth-yl}isoindole-1,3-dione
Uniqueness
What sets (1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate apart from similar compounds is its dual functionality, combining the properties of both isoindoline and quinoline moieties.
Eigenschaften
Molekularformel |
C19H12N2O5 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 7-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C19H12N2O5/c1-25-14-9-8-11-5-4-10-20-16(11)15(14)19(24)26-21-17(22)12-6-2-3-7-13(12)18(21)23/h2-10H,1H3 |
InChI-Schlüssel |
OYTVPVKWPXPPQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


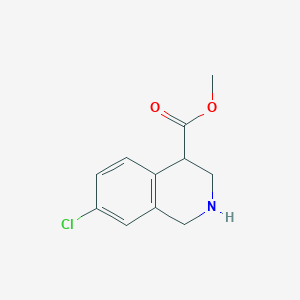
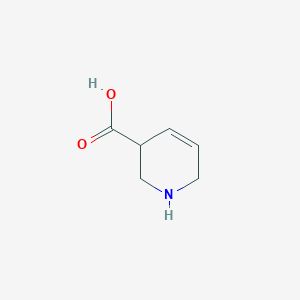
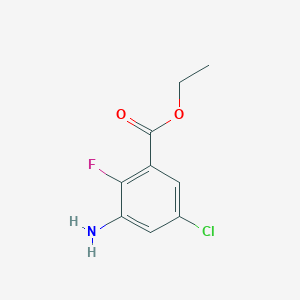

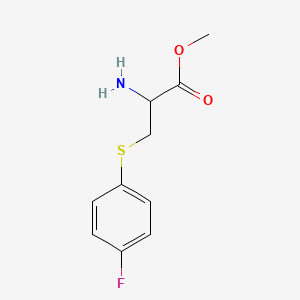
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
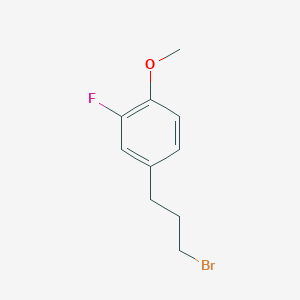

![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
